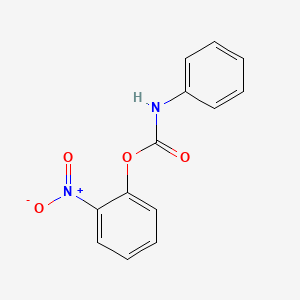
1-Isobutylpyrrolidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-isobutyl-succinimide is a chemical compound belonging to the class of succinimides Succinimides are cyclic imides derived from succinic acid N-isobutyl-succinimide is characterized by the presence of an isobutyl group attached to the nitrogen atom of the succinimide ring
Preparation Methods
Synthetic Routes and Reaction Conditions
N-isobutyl-succinimide can be synthesized through the reaction of succinic anhydride with isobutylamine. The reaction typically involves heating the reactants in a suitable solvent, such as toluene or xylene, under reflux conditions. The reaction proceeds through the formation of an intermediate amide, which cyclizes to form the succinimide ring.
Industrial Production Methods
In an industrial setting, the synthesis of N-isobutyl-succinimide can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and improved yield. The use of catalysts, such as Lewis acids, can also enhance the reaction efficiency and selectivity.
Chemical Reactions Analysis
Types of Reactions
N-isobutyl-succinimide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-isobutyl-succinamic acid.
Reduction: Reduction of N-isobutyl-succinimide can yield N-isobutyl-succinamic acid.
Substitution: The succinimide ring can undergo nucleophilic substitution reactions, where the isobutyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.
Major Products
Oxidation: N-isobutyl-succinamic acid.
Reduction: N-isobutyl-succinamic acid.
Substitution: Various substituted succinimides depending on the nucleophile used.
Scientific Research Applications
N-isobutyl-succinimide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: N-isobutyl-succinimide derivatives have potential therapeutic applications, including as anticonvulsants and anti-inflammatory agents.
Industry: It is used as an additive in lubricants and as a dispersant in various formulations.
Mechanism of Action
The mechanism of action of N-isobutyl-succinimide involves its interaction with specific molecular targets. In biological systems, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The compound can also interact with proteins and other biomolecules, affecting their function and stability.
Comparison with Similar Compounds
N-isobutyl-succinimide can be compared with other succinimide derivatives, such as:
- N-methyl-succinimide
- N-ethyl-succinimide
- N-propyl-succinimide
Uniqueness
N-isobutyl-succinimide is unique due to the presence of the isobutyl group, which imparts distinct steric and electronic properties. This can influence its reactivity and interactions with other molecules, making it suitable for specific applications where other succinimides may not be as effective.
Conclusion
N-isobutyl-succinimide is a versatile compound with a wide range of applications in chemistry, biology, medicine, and industry Its unique structure and reactivity make it a valuable tool in scientific research and industrial processes
Properties
CAS No. |
13916-45-5 |
|---|---|
Molecular Formula |
C8H13NO2 |
Molecular Weight |
155.19 g/mol |
IUPAC Name |
1-(2-methylpropyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C8H13NO2/c1-6(2)5-9-7(10)3-4-8(9)11/h6H,3-5H2,1-2H3 |
InChI Key |
PENBMGNNJROBRG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C(=O)CCC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(Z)-thiophen-2-ylmethylideneamino]-3-[(E)-thiophen-2-ylmethylideneamino]thiourea](/img/structure/B14713619.png)

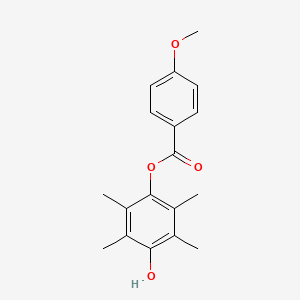
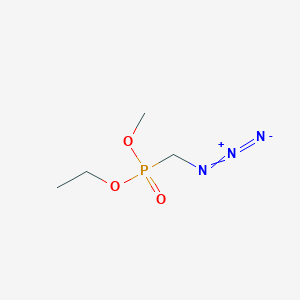
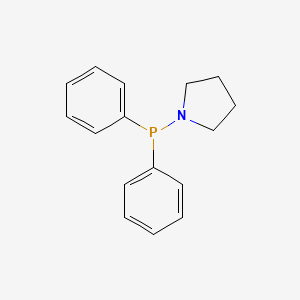
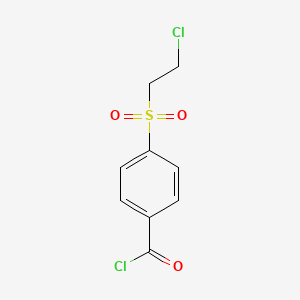

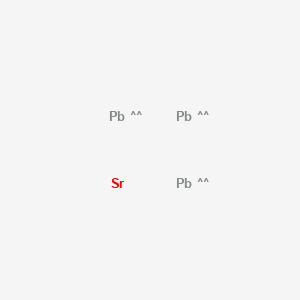
![2(1H)-Pyrimidinone, 4-[(2-hydroxyethyl)amino]-](/img/structure/B14713674.png)
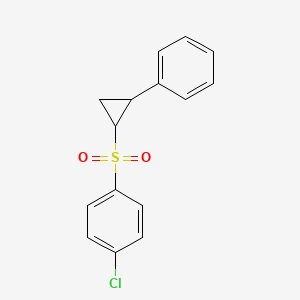
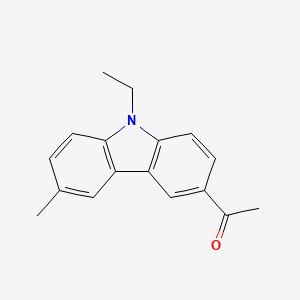
![4-(10,13-dimethyl-3,6-dioxo-2,4,5,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid](/img/structure/B14713695.png)
